- Novel organic electroluminescent compounds having high luminous efficiency for improved driving lifespan and greater efficiency in electroluminescent devices, and organic electroluminescent devices comprising the organic electroluminescent compounds, World Intellectual Property Organization, , ,
Cas no 934545-80-9 (3-Bromo-9-(naphthalen-2-yl)-9H-carbazole)
934545-80-9 structure
Product Name:3-Bromo-9-(naphthalen-2-yl)-9H-carbazole
Número CAS:934545-80-9
MF:C22H14BrN
Megavatios:372.257264614105
MDL:MFCD26127422
CID:1982382
PubChem ID:253661442
Update Time:2025-05-27
3-Bromo-9-(naphthalen-2-yl)-9H-carbazole Propiedades químicas y físicas
Nombre e identificación
-
- 3-bromo-9-(naphthalen-2-yl)-9H-carbazole
- 3-Bromo-9-(2-naphthyl)carbazole
- 3-bromo-9-naphthalen-2-ylcarbazole
- 9-(2-Naphthyl)-3-bromocarbazole
- N-(2-naphthyl)-3-bromocarbazole
- 3-bromo-9-(2-naphthalenyl)-9H-Carbazole
- 3-Bromo-9-(2-naphthyl)-9H-carbazole
- OL10003
- AK151472
- AX8288078
- J3.546.470K
- 3-broMo-9-(phthalen-2-yl)-9H-carbazole (B2NC)
- 3-Bromo-9-(2-naphthalenyl)-9H-carbazole (ACI)
- 3-Bromo-9-(naphthalen-2-yl)-9H-carbazole
-
- MDL: MFCD26127422
- Renchi: 1S/C22H14BrN/c23-17-10-12-22-20(14-17)19-7-3-4-8-21(19)24(22)18-11-9-15-5-1-2-6-16(15)13-18/h1-14H
- Clave inchi: MBGUQKKYEOAENA-UHFFFAOYSA-N
- Sonrisas: BrC1C=C2C3C(N(C2=CC=1)C1C=C2C(C=CC=C2)=CC=1)=CC=CC=3
Atributos calculados
- Calidad precisa: 371.03100
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 0
- Recuento de átomos pesados: 24
- Cuenta de enlace giratorio: 1
- Complejidad: 451
- Superficie del Polo topológico: 4.9
Propiedades experimentales
- Punto de fusión: 131.0 to 135.0 deg-C
- PSA: 4.93000
- Logp: 6.69940
3-Bromo-9-(naphthalen-2-yl)-9H-carbazole Información de Seguridad
-
Símbolo:
- Promover:警告
- Instrucciones de peligro: H315-H319
- Declaración de advertencia: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
3-Bromo-9-(naphthalen-2-yl)-9H-carbazole Datos Aduaneros
- Código HS:2933990090
- Datos Aduaneros:
中国海关编码:
2933990090概述:
2933990090. 其他仅含氮杂原子的杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Bromo-9-(naphthalen-2-yl)-9H-carbazole PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Alichem | A219005482-5g |
3-Bromo-9-(naphthalen-2-yl)-9H-carbazole |
934545-80-9 | 95% | 5g |
$199.80 | 2023-08-31 | |
| TRC | B701073-50mg |
3-Bromo-9-(naphthalen-2-yl)-9H-carbazole |
934545-80-9 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B701073-100mg |
3-Bromo-9-(naphthalen-2-yl)-9H-carbazole |
934545-80-9 | 100mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B701073-500mg |
3-Bromo-9-(naphthalen-2-yl)-9H-carbazole |
934545-80-9 | 500mg |
$ 135.00 | 2022-06-06 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B5028-5g |
3-Bromo-9-(naphthalen-2-yl)-9H-carbazole |
934545-80-9 | 97.0%(LC&N) | 5g |
1090.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B5028-1g |
3-Bromo-9-(naphthalen-2-yl)-9H-carbazole |
934545-80-9 | 97.0%(LC&N) | 1g |
275.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OP785-5g |
3-Bromo-9-(naphthalen-2-yl)-9H-carbazole |
934545-80-9 | 97% | 5g |
442.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OP785-1g |
3-Bromo-9-(naphthalen-2-yl)-9H-carbazole |
934545-80-9 | 97% | 1g |
129.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OP785-200mg |
3-Bromo-9-(naphthalen-2-yl)-9H-carbazole |
934545-80-9 | 97% | 200mg |
87.0CNY | 2021-08-04 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B857700-1g |
3-Bromo-9-(2-naphthyl)carbazole |
934545-80-9 | ≥98% | 1g |
¥53.10 | 2022-09-29 |
3-Bromo-9-(naphthalen-2-yl)-9H-carbazole Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; 4 h, rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Copper , 18-Crown-6 Solvents: Dimethylformamide ; 24 h, 140 °C; 140 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 min, rt
Referencia
- Preparation of carbazole compounds for electronic device, World Intellectual Property Organization, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Sodium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium , 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Toluene ; rt → 108 °C; 3 h, 108 °C
Referencia
- Adamantyl-containing carbazole-type organic compounds, organic electroluminescent device and electronic device comprising the same, China, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Potassium carbonate , Sodium sulfate Catalysts: Copper Solvents: Nitrobenzene ; 200 °C
Referencia
- Amine based hole transport layer and carbazole-based light emitting auxiliary layer for organic electroluminescent device, Korea, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Sodium tert-butoxide Catalysts: Tri-tert-butylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: o-Xylene ; 16 h, 135 - 140 °C
Referencia
- Preparation of (dibenzofuranyl)indolo[2,3-b]carbazole derivatives as organic light emitting layer and its applications in OLEDs, China, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: 1,10-Phenanthroline , Cuprous iodide Solvents: Dimethylformamide ; 16 h, 150 °C
Referencia
- Organic electroluminescence device and amine compound for organic electroluminescence device, United States, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: 1,10-Phenanthroline , Cuprous iodide Solvents: Dimethylformamide ; 18 h, rt → reflux
Referencia
- Two organic host materials for organic optoelectronic element and display device, World Intellectual Property Organization, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: 1,10-Phenanthroline , Cuprous iodide Solvents: Xylene ; 6 h, reflux
Referencia
- Preparation of phosphindolo[2,3-b]carbazole 7-oxide derivatives for organic electroluminescent devices, Korea, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Sodium tert-butoxide Catalysts: Copper , 18-Crown-6 Solvents: Toluene ; 24 h, 100 °C
Referencia
- Azacarbazole compounds as organic electronic device materials, World Intellectual Property Organization, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Sodium tert-butoxide Catalysts: Triphenylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ; 100 °C
Referencia
- Preparation of carbazole compounds as organic electronic device materials, World Intellectual Property Organization, , ,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: 1,10-Phenanthroline , Cuprous iodide , 18-Crown-6 Solvents: Dimethylformamide ; overnight, rt → reflux
Referencia
- Preparation of heterocyclic compounds for organic electroluminescent devices, China, , ,
Métodos de producción 12
Condiciones de reacción
1.1 Catalysts: Tributylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: Toluene , Water ; 12 h, rt
Referencia
- Organic light-emitting devices and displays with emitting layers employing multiple hosts, United States, , ,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ; 20 h, rt
Referencia
- Hole transport materials and organic electroluminescent devices using them, Korea, , ,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Dichloromethane ; 12 h, rt
Referencia
- New bipolar green host materials containing benzimidazole-carbazole moiety in phosphorescent OLEDs, Bulletin of the Korean Chemical Society, 2011, 32(3), 841-846
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Potassium carbonate , Cuprous iodide Catalysts: 18-Crown-6 Solvents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ; 5 h, reflux; reflux → rt
1.2 Reagents: Water ; rt; 30 min, rt
1.3 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; 40 min, 0 °C; overnight, rt
1.4 Reagents: Water
1.2 Reagents: Water ; rt; 30 min, rt
1.3 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; 40 min, 0 °C; overnight, rt
1.4 Reagents: Water
Referencia
- preparation of 1,2-benzo[a]anthracene derivatives as organic electroluminescent materials, China, , ,
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Copper Solvents: Toluene ; rt → 150 °C; 24 h, 150 °C
Referencia
- Preparation of anthracene-based compounds useful as electroluminescent material in OLED, China, , ,
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: Potassium carbonate , Sodium sulfate Catalysts: Copper Solvents: Nitrobenzene ; 200 °C
Referencia
- Heteroaryl compounds as organic electronic device materials, World Intellectual Property Organization, , ,
Métodos de producción 18
Condiciones de reacción
1.1 Reagents: Potassium carbonate , Sodium sulfate Catalysts: Copper Solvents: Nitrobenzene ; 200 °C
Referencia
- Carbazole compounds for organic electronic device, Korea, , ,
3-Bromo-9-(naphthalen-2-yl)-9H-carbazole Raw materials
3-Bromo-9-(naphthalen-2-yl)-9H-carbazole Preparation Products
3-Bromo-9-(naphthalen-2-yl)-9H-carbazole Proveedores
Tiancheng Chemical (Jiangsu) Co., Ltd
Miembros de la medalla de oro
(CAS:934545-80-9)N-(2-萘基)-3-溴咔唑
Número de pedido:LE26860937
Estado del inventario:in Stock
Cantidad:25KG,200KG,1000KG
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 20 June 2025 12:59
Precio ($):discuss personally
Correo electrónico:18501500038@163.com
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:934545-80-9)3-Bromo-9-(naphthalen-2-yl)-9H-carbazole
Número de pedido:A851187
Estado del inventario:in Stock
Cantidad:100g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 07:34
Precio ($):211.0
Correo electrónico:sales@amadischem.com
3-Bromo-9-(naphthalen-2-yl)-9H-carbazole Literatura relevante
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
934545-80-9 (3-Bromo-9-(naphthalen-2-yl)-9H-carbazole) Productos relacionados
- 57103-20-5(3,6-Dirbomo-9-phenylcarbazole)
- 1153-85-1(3-Bromo-9-phenylcarbazole)
- 174621-52-4(1-(4-bromophenyl)-1H-Indole)
- 185112-61-2(9-(3-Bromophenyl)carbazole)
- 73087-83-9(3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole)
- 1210469-11-6(10-bromo-7-phenyl-benzo[c]carbazole)
- 57102-42-8(9-(4-Bromophenyl)-9H-carbazole)
- 911660-69-0(Benzenamine, 3-(5-bromo-1H-indol-1-yl)-)
- 934545-83-2(3-Bromo-9-(naphthalen-1-yl)-9H-carbazole)
- 94994-62-4(2-Bromo-9-phenyl-9H-carbazole)
Proveedores recomendados
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:934545-80-9)N-(2-萘基)-3-溴咔唑
Pureza:99%
Cantidad:25KG,200KG,1000KG
Precio ($):Informe
Amadis Chemical Company Limited
(CAS:934545-80-9)3-Bromo-9-(naphthalen-2-yl)-9H-carbazole
Pureza:99%
Cantidad:100g
Precio ($):211.0